molecular formula C6H10N4O2 B8483151 N-methoxy-N,3-dimethyltriazole-4-carboxamide

N-methoxy-N,3-dimethyltriazole-4-carboxamide

Cat. No. B8483151
M. Wt: 170.17 g/mol
InChI Key: INGGUFJPKBZEFG-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

A solution of 1-methyl-1H-1,2,3-triazole (12.9 g, 155 mmol) in THF (260 mL) was cooled to −45° C. Maintaining a temperature of <−35° C., nBuLi (62.1 mL, 2.5 M in hexanes, 155 mmol) was added over 10 min. The reaction mixture was stirred for 30 min with cooling to −45° C. and then treated with a sub-surface stream of CO2(g) for a period of 2 h. After flushing the −35° C. slurry with N2(g) for 5 min, thionyl chloride (11.8 mL, 163 mmol) was added. The mixture was allowed to warm to room temperature with stirring over 1.25 h. Addition of N,O-dimethylhydroxylamine hydrochloride (18.14 g, 186 mmol) and N,N-diisopropylethylamine (68.3 mL, 396 mmol) was followed by stirring for 15 h. Aqueous sodium carbonate (500 mL, 10 wt %) was then added, and the layers were mixed and separated. The aqueous layer was washed with dichloromethane (250 mL and then 125 mL), and the combined organic layers were dried over MgSO4, filtered, and concentrated. The concentrate was taken up in ethyl acetate (225 mL), treated with MgSO4, and filtered through a pad of silica gel (115 g). The silica gel pad was washed with additional ethyl acetate (800 mL). The eluent was concentrated to provide the title compound as a yellow solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
62.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.8 mL
Type
reactant
Reaction Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
18.14 g
Type
reactant
Reaction Step Five
Quantity
68.3 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[N:3]1.[Li]CCCC.[C:12](=[O:14])=O.S(Cl)(Cl)=O.Cl.[CH3:20][NH:21][O:22][CH3:23].C(N(CC)C(C)C)(C)C.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1>[CH3:23][O:22][N:21]([CH3:20])[C:12]([C:6]1[N:2]([CH3:1])[N:3]=[N:4][CH:5]=1)=[O:14] |f:4.5,7.8.9|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
CN1N=NC=C1
Name
Quantity
260 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
62.1 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
11.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
18.14 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
68.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Six
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After flushing the −35° C. slurry with N2(g) for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
with stirring over 1.25 h
Duration
1.25 h
STIRRING
Type
STIRRING
Details
by stirring for 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
the layers were mixed
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The aqueous layer was washed with dichloromethane (250 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
125 mL), and the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
treated with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel (115 g)
WASH
Type
WASH
Details
The silica gel pad was washed with additional ethyl acetate (800 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CON(C(=O)C1=CN=NN1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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